molecular formula C9H8F4O2 B1446887 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol CAS No. 1373921-03-9

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1446887
M. Wt: 224.15 g/mol
InChI Key: ZWHWVTLVMXSITQ-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1373921-03-9 . Its molecular weight is 224.15 . The IUPAC name for this compound is [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” is 1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” include a molecular weight of 224.15 , a density of 1.38 g/mL at 25 °C , and a boiling point of 211 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have focused on synthesizing fluorinated compounds and analyzing their crystal structures. For instance, Xu Liang (2009) synthesized a related compound by treating a specific triazole with sodium methoxide, resulting in a new structure with significant dihedral angles between the triazole ring and two benzene rings. This demonstrates the potential for creating novel molecular structures through the manipulation of fluorinated compounds (Xu Liang, 2009).

Metal-Mediated Functionalization

Marzi et al. (2002) explored the functionalization of fluorobenzyl alcohols through metalation and subsequent carboxylation. This process resulted in the synthesis of new fluorobenzoic acids, showcasing the versatility of fluorinated benzyl alcohols in organic synthesis. The research highlights the operational simplicity and regioselectivity of these methods (E. Marzi, A. Spitaleri, F. Mongin, M. Schlosser, 2002).

Nucleophilic Substitution and Domino Reactions

Burger et al. (2001) demonstrated that the single fluorine atom of certain furans and thiophenes can be replaced by various nucleophiles, leading to products susceptible to [1,3]- and [1,5]-benzyl group migrations. These findings reveal the potential for integrating these substitutions into domino reactions, expanding the toolkit for synthetic chemistry (K. Burger, Annett Fuchs, L. Hennig, B. Helmreich, D. Greif, 2001).

Synthesis of Fluorinated Analogues

Lawrence et al. (2003) focused on the synthesis of fluorinated analogues of combretastatin A-4, leveraging the unique properties of fluorinated benzaldehydes. This research underlines the role of fluorination in enhancing the photostability and spectroscopic properties of compounds, which is crucial for developing novel therapeutic agents (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).

Development of New Protecting Groups

Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, showcasing its stability to oxidizing conditions and compatibility with other protective groups. This advancement highlights the continuous innovation in the field of synthetic chemistry to streamline the synthesis and purification of complex organic molecules (D. Crich, Linfeng Li, M. Shirai, 2009).

Safety And Hazards

The safety information available indicates that “2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHWVTLVMXSITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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